molecular formula C9H5ClF6O B11715950 1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol

1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol

Cat. No.: B11715950
M. Wt: 278.58 g/mol
InChI Key: JCDKKLVZGGBQEA-UHFFFAOYSA-N
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Description

1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol is a chemical compound characterized by the presence of chloro, trifluoromethyl, and trifluoroethanol groups

Preparation Methods

The synthesis of 1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)phenyl magnesium bromide with trifluoroacetaldehyde. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of chloro and trifluoromethyl groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C9H5ClF6O

Molecular Weight

278.58 g/mol

IUPAC Name

1-[2-chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanol

InChI

InChI=1S/C9H5ClF6O/c10-5-3-1-2-4(8(11,12)13)6(5)7(17)9(14,15)16/h1-3,7,17H

InChI Key

JCDKKLVZGGBQEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(C(F)(F)F)O)C(F)(F)F

Origin of Product

United States

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